molecular formula C11H17NO3 B3119177 [3-Methoxy-4-(2-methoxyethoxy)phenyl]methanamine CAS No. 247569-97-7

[3-Methoxy-4-(2-methoxyethoxy)phenyl]methanamine

Cat. No.: B3119177
CAS No.: 247569-97-7
M. Wt: 211.26 g/mol
InChI Key: PRLSGEKMBVLDDA-UHFFFAOYSA-N
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Description

[3-Methoxy-4-(2-methoxyethoxy)phenyl]methanamine: is an organic compound with the molecular formula C11H17NO3. It is a derivative of methanamine, featuring a phenyl ring substituted with methoxy and methoxyethoxy groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-Methoxy-4-(2-methoxyethoxy)phenyl]methanamine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the phenyl ring substituted with methoxy and methoxyethoxy groups.

    Methanamine Introduction: The methanamine group is introduced through a nucleophilic substitution reaction, where an appropriate amine precursor reacts with the substituted phenyl ring under controlled conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is subjected to rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-Methoxy-4-(2-methoxyethoxy)phenyl]methanamine can undergo oxidation reactions, where the methanamine group is oxidized to form corresponding imines or amides.

    Reduction: The compound can be reduced to form primary amines or other reduced derivatives.

    Substitution: It can participate in substitution reactions, where the methoxy or methoxyethoxy groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are employed.

Major Products Formed:

    Oxidation: Formation of imines or amides.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: [3-Methoxy-4-(2-methoxyethoxy)phenyl]methanamine is used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.

Biology:

    Biochemical Research: The compound is used in studies involving enzyme interactions and metabolic pathways.

    Drug Development: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents.

Medicine:

    Pharmacology: Research is conducted to explore its effects on biological systems and its potential therapeutic applications.

    Diagnostics: It is used in the development of diagnostic agents for detecting specific biomolecules.

Industry:

    Material Science: The compound is utilized in the production of advanced materials with specific properties.

    Chemical Manufacturing: It is employed in the synthesis of specialty chemicals and fine chemicals.

Mechanism of Action

The mechanism of action of [3-Methoxy-4-(2-methoxyethoxy)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

    [3-Methoxy-4-(2-ethoxyethoxy)phenyl]methanamine: Similar structure but with an ethoxyethoxy group instead of a methoxyethoxy group.

    [3-Methoxy-4-(2-methoxyethoxy)phenyl]ethanamine: Similar structure but with an ethanamine group instead of a methanamine group.

Uniqueness:

    Functional Groups: The presence of both methoxy and methoxyethoxy groups provides unique chemical properties and reactivity.

    Applications: Its specific structure makes it suitable for a wide range of applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

[3-methoxy-4-(2-methoxyethoxy)phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-13-5-6-15-10-4-3-9(8-12)7-11(10)14-2/h3-4,7H,5-6,8,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRLSGEKMBVLDDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1)CN)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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